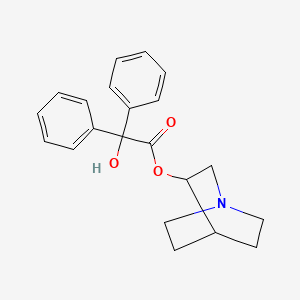![molecular formula C17H23N3O2 B1663209 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide CAS No. 876713-71-2](/img/structure/B1663209.png)
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOPA and is a derivative of oxadiazole. TBOPA has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Process : The compound has been synthesized and characterized, revealing its potential as a bioactive molecule. For example, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (Maftei et al., 2013).
- Structural Analysis : Detailed structural analysis through techniques like X-ray crystallography has been conducted for better understanding of these compounds. For example, the structure of similar compounds has been confirmed using single crystal XRD data (Sanjeevarayappa et al., 2015).
Biological and Pharmacological Applications
- Antitumor Activity : Certain analogs of this compound have been tested for antitumor activity. Compound 7, a natural product analog, showed potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
- Antibacterial and Anthelmintic Activity : These compounds have also been evaluated for their antibacterial and anthelmintic properties. One study found moderate anthelmintic activity in a synthesized compound (Sanjeevarayappa et al., 2015).
Material Science and Electronics
- Use in Organic Light-Emitting Diodes (OLEDs) : These compounds have applications in the fabrication of OLEDs. For instance, Wang et al. (2001) explored the use of a bis(1,3,4-oxadiazole) system in light-emitting diodes, indicating potential use in electronic devices (Wang et al., 2001).
- Photophysical Properties : Their photophysical properties have been studied, which is crucial for applications in photonics and electronics. For example, Pujar et al. (2017) synthesized a novel molecule based on Donor-π-Acceptor strategy, indicating its utility in light emission and energy transfer studies (Pujar et al., 2017).
Eigenschaften
CAS-Nummer |
876713-71-2 |
|---|---|
Produktname |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide |
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide |
InChI |
InChI=1S/C17H23N3O2/c1-5-18-14(21)10-11-15-19-16(20-22-15)12-6-8-13(9-7-12)17(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
GIJYGRLHNVZBPZ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Synonyme |
3-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



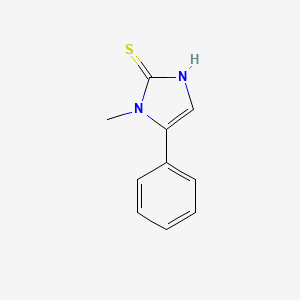
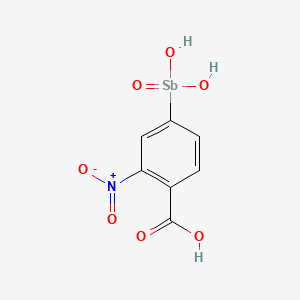
![5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B1663131.png)
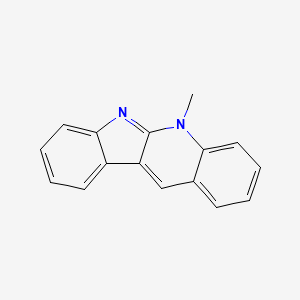
![1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B1663134.png)
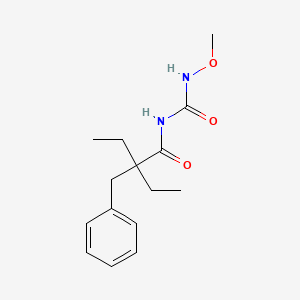
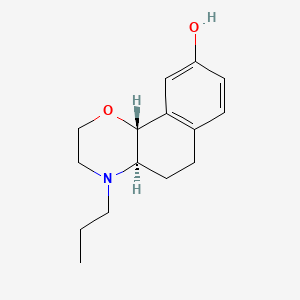
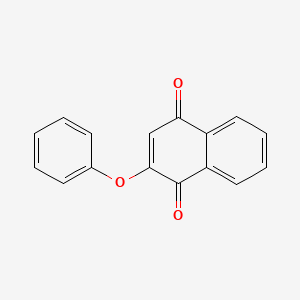
![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)
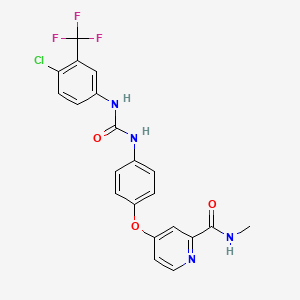
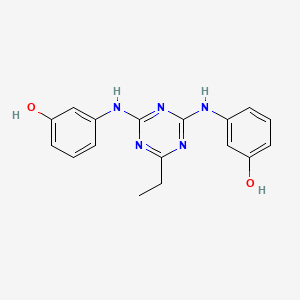
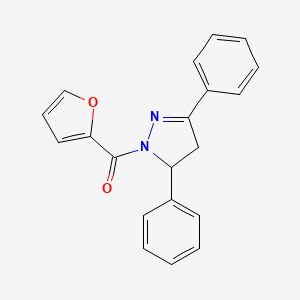
![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)
